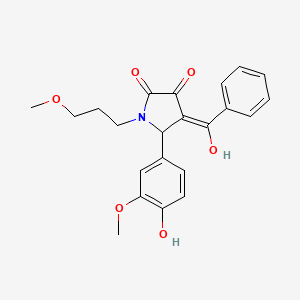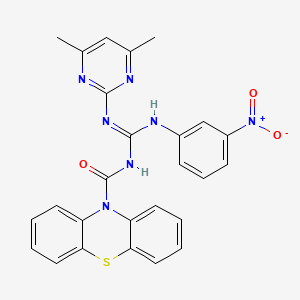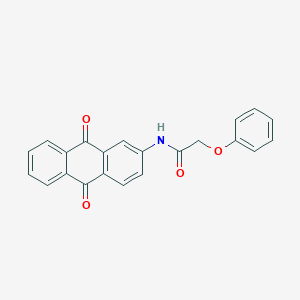![molecular formula C17H20N6O4 B11636070 8-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11636070.png)
8-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[(2E)-2-(3,4-ジメトキシベンジリデン)ヒドラジニル]-1,3,7-トリメチル-3,7-ジヒドロ-1H-プリン-2,6-ジオンは、その独特の化学構造とさまざまな科学分野における潜在的な用途で知られる、複雑な有機化合物です。この化合物は、ヌクレオチドや特定のアルカロイドなど、多くの生物学的に活性な分子における基本的な構造であるプリンコアを特徴としています。
準備方法
合成ルートと反応条件
8-[(2E)-2-(3,4-ジメトキシベンジリデン)ヒドラジニル]-1,3,7-トリメチル-3,7-ジヒドロ-1H-プリン-2,6-ジオンの合成は、通常、3,4-ジメトキシベンズアルデヒドとヒドラジン誘導体の縮合、続いてプリン前駆体との環化を伴います。 反応条件は、多くの場合、高収率と純度を確保するために、制御された温度と触媒の使用を必要とします .
工業生産方法
この化合物の工業生産には、同様の合成ルートが使用される場合がありますが、規模が大きくなり、一貫性と効率を維持するために、連続フロー反応器と自動化システムが使用されます。 クロマトグラフィーや結晶化などの高度な精製技術の使用により、最終製品が研究や用途に必要な仕様を満たしていることが保証されます .
化学反応の分析
反応の種類
8-[(2E)-2-(3,4-ジメトキシベンジリデン)ヒドラジニル]-1,3,7-トリメチル-3,7-ジヒドロ-1H-プリン-2,6-ジオンは、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤によって促進できます。
還元: 還元反応には、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの試薬が含まれる場合があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸、塩基、エタノール、メタノール、ジクロロメタンなどの溶媒が含まれます。 温度、圧力、pHなどの反応条件は、反応結果を最適化するために注意深く制御されます .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は対応するケトンまたはアルデヒドを生じることがありますが、還元はアルコールまたはアミンを生じることがあります .
科学研究への応用
8-[(2E)-2-(3,4-ジメトキシベンジリデン)ヒドラジニル]-1,3,7-トリメチル-3,7-ジヒドロ-1H-プリン-2,6-ジオンは、科学研究にいくつかの応用があります。
化学: より複雑な分子の合成における前駆体として、およびさまざまな有機反応における試薬として使用されます。
生物学: 抗菌性や抗がん性など、その潜在的な生物活性について研究されています。
医学: その潜在的な治療効果と、創薬におけるリード化合物として調査されています。
科学的研究の応用
8-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and protein binding, providing insights into biochemical pathways and molecular interactions.
作用機序
8-[(2E)-2-(3,4-ジメトキシベンジリデン)ヒドラジニル]-1,3,7-トリメチル-3,7-ジヒドロ-1H-プリン-2,6-ジオンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、これらの標的を阻害または活性化することができ、さまざまな生物学的効果をもたらします。 関連する経路には、シグナル伝達、遺伝子発現、代謝プロセスが含まれます .
類似化合物との比較
類似化合物
- (2E)-2-(3,4-ジメトキシベンジリデン)-1-インダノン
- (E)-8-(2-(3,4-ジメトキシベンジリデン)ヒドラジニル)-7-(2-ヒドロキシ-3-イソプロポキシプロピル)-3-メチル-3,7-ジヒドロ-1H-プリン-2,6-ジオン
独自性
8-[(2E)-2-(3,4-ジメトキシベンジリデン)ヒドラジニル]-1,3,7-トリメチル-3,7-ジヒドロ-1H-プリン-2,6-ジオンは、その特定の構造的特徴により、明確な化学的および生物学的特性を付与するため、ユニークです。
特性
分子式 |
C17H20N6O4 |
|---|---|
分子量 |
372.4 g/mol |
IUPAC名 |
8-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C17H20N6O4/c1-21-13-14(22(2)17(25)23(3)15(13)24)19-16(21)20-18-9-10-6-7-11(26-4)12(8-10)27-5/h6-9H,1-5H3,(H,19,20)/b18-9+ |
InChIキー |
WPTMCVYRGOXTJU-GIJQJNRQSA-N |
異性体SMILES |
CN1C2=C(N=C1N/N=C/C3=CC(=C(C=C3)OC)OC)N(C(=O)N(C2=O)C)C |
正規SMILES |
CN1C2=C(N=C1NN=CC3=CC(=C(C=C3)OC)OC)N(C(=O)N(C2=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B11635993.png)

![(6Z)-6-{4-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636000.png)
![4-({4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid](/img/structure/B11636004.png)

![(5Z)-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11636010.png)
![5-(4-chlorophenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636021.png)
![ethyl 2-[2-(4-chlorophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11636031.png)
![Ethyl 4-{[4-(benzyloxy)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11636033.png)
![N-[4-(Furan-2-amido)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11636039.png)
![Methyl 2-[(thiophen-2-ylacetyl)amino]benzoate](/img/structure/B11636058.png)
![4-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B11636060.png)


